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molecular formula C10H20N2O B8534816 4-(Formylamino)-2,2,6,6-tetramethylpiperidine

4-(Formylamino)-2,2,6,6-tetramethylpiperidine

Cat. No. B8534816
M. Wt: 184.28 g/mol
InChI Key: KKAKGATZLWUOMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04976889

Procedure details

78 g of 2,2,6,6-tetramethyl-4-aminopiperidine in 250 ml of ethyl formate were refluxed for 10.5 hours. The precipitate which separated out was filtered off under suction, washed with a little petroleum ether and recrystallized from toluene. 4-(Formylamino)-2,2,6,6-tetramethylpiperidine was isolated as a colorless solid of melting point 153° C.
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[CH2:7][CH:6]([NH2:8])[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3]1.[CH:12](OCC)=[O:13]>>[CH:12]([NH:8][CH:6]1[CH2:5][C:4]([CH3:10])([CH3:9])[NH:3][C:2]([CH3:11])([CH3:1])[CH2:7]1)=[O:13]

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
CC1(NC(CC(C1)N)(C)C)C
Name
Quantity
250 mL
Type
reactant
Smiles
C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate which separated out
FILTRATION
Type
FILTRATION
Details
was filtered off under suction
WASH
Type
WASH
Details
washed with a little petroleum ether
CUSTOM
Type
CUSTOM
Details
recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1CC(NC(C1)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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